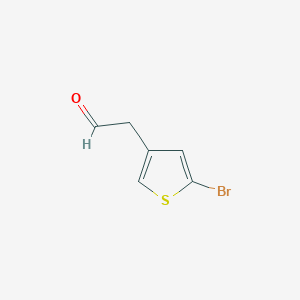
2-(5-Bromothiophen-3-yl)acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Bromothiophen-3-yl)acetaldehyde is an organic compound with the molecular formula C6H5BrOS and a molecular weight of 205.07 g/mol . This compound features a bromine atom attached to a thiophene ring, which is further connected to an acetaldehyde group. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromothiophen-3-yl)acetaldehyde typically involves the bromination of thiophene derivatives followed by formylation. One common method includes the bromination of 3-thiopheneacetic acid using N-bromosuccinimide (NBS) in chloroform under inert atmosphere conditions . The resulting 5-bromo-3-thiopheneacetic acid is then subjected to formylation to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromothiophen-3-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(5-Bromothiophen-3-yl)acetic acid.
Reduction: 2-(5-Bromothiophen-3-yl)ethanol.
Substitution: 2-(5-Methoxythiophen-3-yl)acetaldehyde.
Scientific Research Applications
2-(5-Bromothiophen-3-yl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block in the development of pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-(5-Bromothiophen-3-yl)acetaldehyde depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to modulation of biochemical pathways. For example, its aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chlorothiophen-3-yl)acetaldehyde
- 2-(5-Fluorothiophen-3-yl)acetaldehyde
- 2-(5-Iodothiophen-3-yl)acetaldehyde
Uniqueness
2-(5-Bromothiophen-3-yl)acetaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. Bromine is a good leaving group, making the compound highly reactive in substitution reactions. Additionally, the bromine atom can participate in halogen bonding, influencing the compound’s interactions in biological and chemical systems.
Properties
Molecular Formula |
C6H5BrOS |
|---|---|
Molecular Weight |
205.07 g/mol |
IUPAC Name |
2-(5-bromothiophen-3-yl)acetaldehyde |
InChI |
InChI=1S/C6H5BrOS/c7-6-3-5(1-2-8)4-9-6/h2-4H,1H2 |
InChI Key |
UNOVNXLJUQVCDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC=C1CC=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



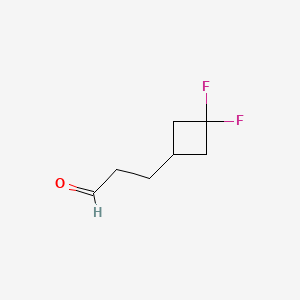
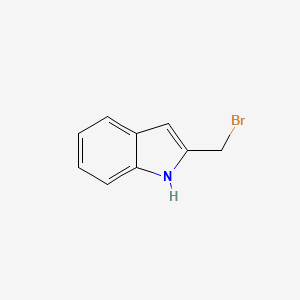
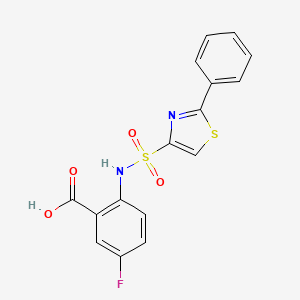
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)ethan-1-ol](/img/structure/B13559491.png)
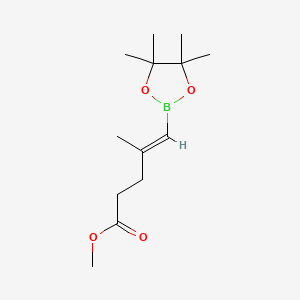
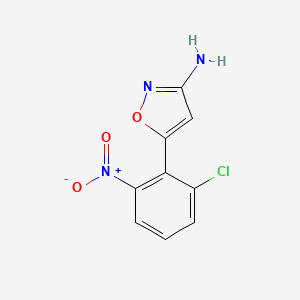

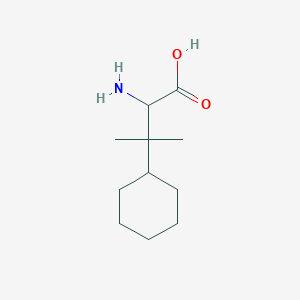
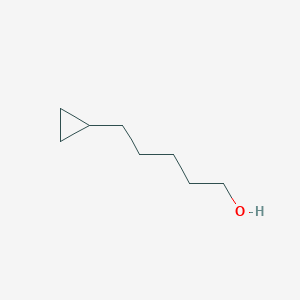

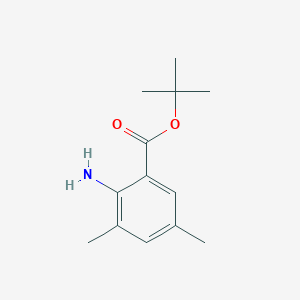

![Methyl 2-[(5,6-dichloropyridin-3-YL)formamido]acetate](/img/structure/B13559529.png)
